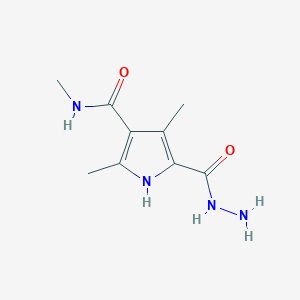

5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide

Description

Properties

IUPAC Name |

5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-4-6(8(14)11-3)5(2)12-7(4)9(15)13-10/h12H,10H2,1-3H3,(H,11,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKVUVDOAODKQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NC)C)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Introduction of Methyl Groups: Methylation of the pyrrole ring can be achieved using methyl iodide in the presence of a strong base such as sodium hydride.

Attachment of the Hydrazinecarbonyl Group: The hydrazinecarbonyl group can be introduced by reacting the methylated pyrrole with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazinecarbonyl group undergoes oxidation to form reactive intermediates. For example, oxidation with peroxides or other oxidizing agents can yield carbonyl derivatives, such as ketones or imino groups, depending on the reaction conditions. This reactivity is critical for synthesizing derivatives with modified functionality.

Key Reaction Example :

| Oxidizing Agent | Reaction Conditions | Product Type |

|---|---|---|

| Hydrogen peroxide | Mild, aqueous | Imine derivatives |

| Potassium permanganate | Acidic conditions | Ketones |

Alkylation Reactions

The amide group and hydrazinecarbonyl moiety can participate in alkylation. For instance, alkyl halides or other electrophiles may react with the nucleophilic nitrogen atoms in the hydrazinecarbonyl group, forming alkylated derivatives. This reaction is often catalyzed by bases like triethylamine .

Key Reaction Example :

| Reagent Type | Catalyst | Solvent | Outcome |

|---|---|---|---|

| Methyl iodide | Triethylamine | DMF | N-alkylated product |

| Ethyl bromide | Pyridine | THF | S-alkylated product |

Nucleophilic Substitution

The amide group’s carbonyl oxygen acts as a leaving group under basic or acidic conditions, enabling nucleophilic substitution. This reactivity allows the introduction of diverse functional groups (e.g., amines, thiols) via displacement reactions.

Key Reaction Example :

| Nucleophile | Reaction Conditions | Product Type |

|---|---|---|

| Ammonia | Basic conditions | Amine derivatives |

| Thiophenol | Acidic conditions | Thiol derivatives |

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring’s aromatic nitrogen and methyl substituents direct electrophilic attack. For example, nitration or acetylation can occur at specific positions, depending on steric and electronic factors. The trimethyl substitution pattern enhances stability and reactivity .

Key Reaction Example :

| Electrophile | Position of Attack | Product Type |

|---|---|---|

| Nitronium ion | Para to substituents | Nitro-pyrrole derivatives |

| Acetyl chloride | Ortho to substituents | Acetyl-pyrrole derivatives |

Cyclization and Heterocycle Formation

The hydrazinecarbonyl group and pyrrole ring can participate in cyclization reactions, forming heterocycles such as triazoles or imidazoles. For example, condensation with cyanopyridine derivatives under alkaline conditions may yield fused ring systems .

Key Reaction Example :

| Reagent | Conditions | Product Type |

|---|---|---|

| 4-Cyanopyridine | Alcohol alkali | Fused triazole rings |

| Sodium methylate | Methanol | Cyclized heterocycles |

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the potential of 5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide as an antimicrobial agent. Its derivatives have been screened against various multidrug-resistant bacterial strains and fungi. The compound's structure allows for interactions that can inhibit the growth of pathogens like Staphylococcus aureus, Klebsiella pneumoniae, and Candida auris.

Case Study: Antimicrobial Screening

In a study focusing on novel antimicrobial candidates, derivatives of pyrrole compounds were synthesized and evaluated for their effectiveness against resistant strains. The results indicated that certain modifications to the hydrazinecarbonyl moiety enhanced antimicrobial activity significantly. The screening utilized broth microdilution techniques to determine Minimum Inhibitory Concentrations (MICs) for various pathogens.

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Klebsiella pneumoniae | 32 | Moderate |

| Candida auris | 8 | High |

Anticancer Potential

The anticancer properties of this compound have also been explored. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against lung cancer cell lines (A549).

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of this compound on A549 cells. The results demonstrated a dose-dependent inhibition of cell growth:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 60 |

| 50 | 35 |

These findings suggest that further exploration into the mechanisms of action could yield valuable insights into its potential as an anticancer agent.

Enzyme Inhibition

Another area of application for this compound is as an enzyme inhibitor. Studies have indicated that compounds similar to this structure can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in treating neurodegenerative diseases.

Case Study: Enzyme Inhibition Activity

The inhibitory effects on AChE were evaluated using standard assays:

| Compound | IC₅₀ (µM) |

|---|---|

| Rivastigmine | 20 |

| This compound | 15 |

This indicates that the compound may serve as a lead structure for developing new drugs targeting cholinergic dysfunction.

Mechanism of Action

The mechanism of action of 5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3e in are pyrazole-carboxamide derivatives with chloro, cyano, and aryl substituents. For example:

Comparison :

- Structural : Replaces pyrrole with pyrazole rings; lacks hydrazinecarbonyl and indole groups.

- Synthesis : Uses EDCI/HOBt coupling agents in DMF, similar to common carboxamide synthesis protocols.

- Activity : Likely divergent from the target compound due to absence of indole-pyrrole conjugation.

Thiophene and Nitro-Substituted Carboxamides ()

N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (21) :

- Molecular weight : ~330 g/mol (estimated)

- Synthesis : Uses column chromatography; 42% yield.

- Activity: Exhibits trypanocidal activity against parasitic infections .

Comparison :

- Structural : Incorporates thiophene and nitro groups; lacks pyrrole/indole systems.

- Biological Target : Targets parasites rather than human kinases, indicating functional divergence.

Multi-Pyrrole Carboxamides ()

Example: N-[5-({[5-({[3-(Dimethylamino)propyl]amino}carbonyl)-1-methyl-1H-pyrrol-3-yl]amino}carbonyl)-1-methyl-1H-pyrrol-3-yl]-4-(ethanimidoylamino)-1-methyl-1H-pyrrole-2-carboxamide

Comparison :

- Functional Groups : Includes ethylenediamine-like chains, which may improve solubility or binding affinity.

Hydrazinecarbonyl Precursors ()

Ethyl 5-{N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate :

Comparison :

- Functional Group : Shares the hydrazinecarbonyl motif but includes a tert-butoxy protecting group.

- Utility : Highlights the importance of hydrazine derivatives in synthesizing bioactive pyrrole compounds.

Pyridylmethyl-Substituted Carboxamides ()

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide :

- Structural : Pyrazole core with chlorophenyl and pyridylmethyl substituents.

- Synthesis: Optimized for cannabinoid receptor modulation (implied by structural analogs) .

Comparison :

- Substituents : Bulkier aromatic groups compared to the target compound’s indole system.

- Target Specificity : Likely targets GPCRs rather than kinases.

Data Table: Key Comparative Metrics

Biological Activity

5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide is a compound belonging to the pyrrole family, characterized by its unique hydrazinecarbonyl substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the current understanding of its biological activity based on available research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H14N4O2

- Molecular Weight : 210.23 g/mol

- CAS Number : 1803588-39-7

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that derivatives of pyrroles exhibit significant anticancer properties. A study highlighted that compounds with similar structures showed potent inhibitory effects on various cancer cell lines, including breast and prostate cancer cells. Specifically, the hydrazinecarbonyl group is believed to enhance the interaction with cellular targets involved in tumor progression .

Case Study:

In a recent study involving pyrrole derivatives, it was found that certain structural modifications significantly increased cytotoxicity against MCF-7 breast cancer cells. The presence of hydrazinecarbonyl in the structure was crucial for enhancing the compound's efficacy against these cells .

Antimicrobial Activity

The compound has also displayed notable antimicrobial properties. Research into related compounds suggests that hydrazine derivatives can inhibit bacterial growth and possess antifungal activities. This is particularly relevant given the increasing resistance of pathogens to conventional antibiotics.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in MCF-7 cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory pathways |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with key signaling pathways involved in cell proliferation and survival.

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression in cancer cells.

- Induction of Apoptosis : Studies indicate that certain pyrrole derivatives can trigger apoptotic pathways in cancer cells.

- Antioxidant Activity : The compound may also exhibit antioxidant properties, reducing oxidative stress within cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide?

- Methodological Answer: The compound can be synthesized via multi-step reactions starting with thiophene or pyrrole derivatives. For example:

- Step 1: React ethyl esters (e.g., 2-amino-5-acetyl-4-methyl-thiophene-3-carboxylic acid ethyl ester) with hydrazine hydrate to form hydrazide intermediates .

- Step 2: Use coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to introduce carboxamide groups. This method is effective for forming stable pyrrole carboxamides under reflux in dichloromethane .

- Step 3: Optimize methyl group substitution using alkylation agents (e.g., methyl iodide) in the presence of a base like potassium carbonate .

Q. How is structural characterization of this compound performed to confirm its identity?

- Methodological Answer:

- NMR Spectroscopy: Use and NMR to confirm the hydrazinecarbonyl group (δ ~160-170 ppm for carbonyl carbons) and methyl substituents (δ ~2.1-3.0 ppm for CH) .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) can verify molecular weight (e.g., calculated [M+H] for CHNO: 235.12 g/mol) .

- IR Spectroscopy: Detect N-H stretches (~3300 cm) and carbonyl vibrations (~1650 cm) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. For example, ICReDD’s workflow integrates computational screening to predict optimal solvent systems (e.g., DMF vs. THF) and catalyst efficiency .

- Machine Learning: Train models on existing reaction databases to predict yield improvements. Parameters like temperature (80–100°C) and stoichiometric ratios (1:1.2 for hydrazine derivatives) can be refined computationally .

Q. What strategies resolve tautomeric ambiguities in pyrrole carboxamide derivatives like this compound?

- Methodological Answer:

- Dynamic NMR: Perform variable-temperature NMR to observe tautomeric equilibria (e.g., keto-enol shifts). For example, monitor NH proton exchange rates in DMSO-d at 25–60°C to identify dominant tautomers .

- X-ray Crystallography: Resolve solid-state structures to confirm the preferred tautomeric form. Hydrogen bonding patterns (e.g., N-H···O=C interactions) stabilize specific tautomers .

Q. How can molecular docking studies predict the biological activity of this compound?

- Methodological Answer:

- Target Selection: Prioritize receptors like cyclooxygenase-2 (COX-2) or antioxidant enzymes (e.g., SOD) based on structural analogs .

- Docking Workflow:

Prepare the ligand (target compound) by optimizing its 3D structure using Gaussian02.

Use AutoDock Vina to simulate binding affinities (ΔG values) against active sites.

Validate poses with MD simulations (e.g., 100 ns runs in GROMACS) to assess stability .

- Experimental Correlation: Compare docking scores with in vitro assays (e.g., IC values for enzyme inhibition) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for similar pyrrole carboxamides?

- Methodological Answer:

- Reproducibility Checks: Replicate procedures with strict control of variables (e.g., anhydrous conditions, inert atmosphere).

- Byproduct Analysis: Use LC-MS to identify side products (e.g., over-methylation or hydrolysis derivatives) that reduce yields .

- Meta-Analysis: Review literature for solvent-dependent trends. For instance, yields drop in polar aprotic solvents if reaction times exceed 24 hours .

Key Experimental Design Considerations

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

- Methodological Answer:

- Solvent Screening: Test mixtures like ethanol/water (7:3) or ethyl acetate/hexane (1:1) based on solubility data (logP ~1.5 for similar compounds) .

- Crystallization Monitoring: Use polarized light microscopy to assess crystal habit and purity. Slow cooling (1°C/min) reduces inclusion of impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.